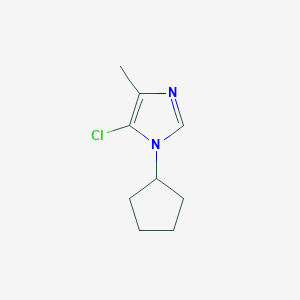
1-(2,6-Difluorophenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme involved in B-cell receptor signaling and plays a critical role in the survival and proliferation of B-cells. Therefore, inhibition of BTK has emerged as a promising strategy for the treatment of various B-cell malignancies.
Aplicaciones Científicas De Investigación
Urea Biosensors Urea (carbamide) is an organic compound widely studied for its role in nitrogen metabolism in the human body and its presence in various environments, including agricultural and food preservation sectors. Research on urea biosensors has made significant advances in detecting and quantifying urea concentrations. These biosensors utilize the enzyme urease as a bioreceptor element, with recent decades seeing the integration of different nanoparticles and carbon materials for enhanced enzyme immobilization and sensor performance. This comprehensive review of urea biosensors showcases the pivotal role of material science in improving the sensitivity and durability of biosensors, offering broad implications for healthcare and environmental monitoring (Botewad et al., 2021).
Urease Inhibitors in Medical Applications The enzyme urease plays a crucial role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The quest for effective urease inhibitors has led to the exploration of various chemical groups, including urea derivatives, as potential drugs. These inhibitors aim to treat infections by blocking the enzyme's activity, highlighting the clinical relevance of urea derivatives in developing new therapeutic strategies. Despite the challenges posed by side effects in some cases, the pursuit of safer and more effective urease inhibitors continues, underscoring the medicinal potential of urea derivatives (Kosikowska & Berlicki, 2011).
Environmental Degradation of Fluorinated Compounds Polyfluoroalkyl chemicals, containing urea structures, are under scrutiny for their environmental persistence and potential to degrade into perfluoroalkyl acids (PFAAs), substances known for their toxic profiles. This review highlights the environmental biodegradability studies on such compounds, emphasizing the need for a deeper understanding of their degradation pathways and the formation of hazardous byproducts. The research calls for more comprehensive studies to evaluate the environmental fate of fluorinated urea derivatives and their impact on ecosystems (Liu & Avendaño, 2013).
Fluorinated Alternatives and Environmental Concerns The transition to fluorinated alternatives for long-chain perfluoroalkyl substances (PFASs) has raised questions about their safety and environmental impact. This review examines over 20 fluorinated substances used in various applications, from fluoropolymer manufacture to consumer products, assessing their environmental releases and potential risks. The limited available data suggest that these alternatives may not be entirely safe, highlighting significant gaps in our understanding of their long-term effects on human health and the environment (Wang et al., 2013).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-23-14(10-4-2-5-11(17)8-10)9-20-16(22)21-15-12(18)6-3-7-13(15)19/h2-8,14H,9H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQSQGNNOJOFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)
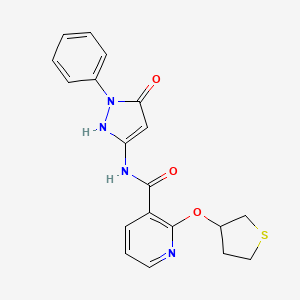
![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)
![3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2919395.png)

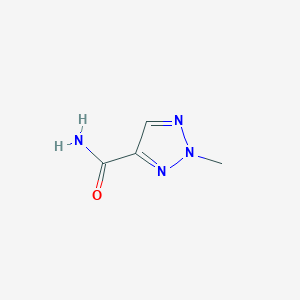

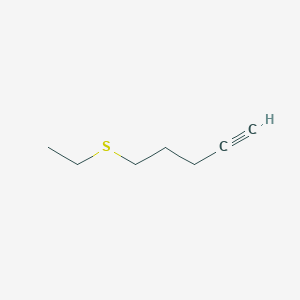
![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)
![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)
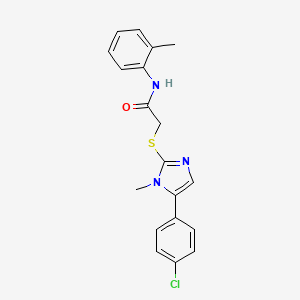
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)
